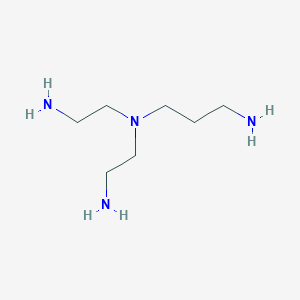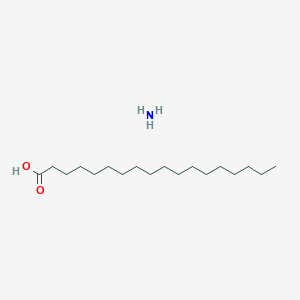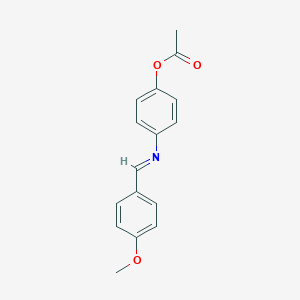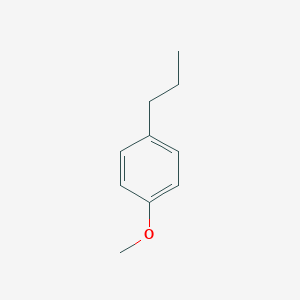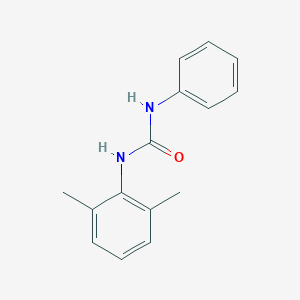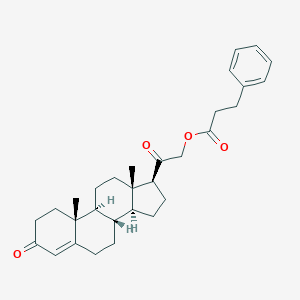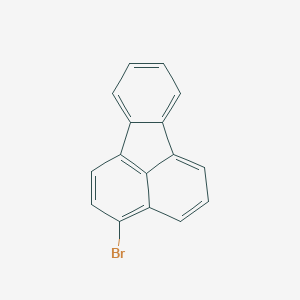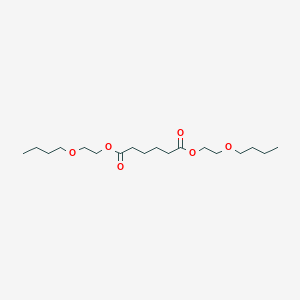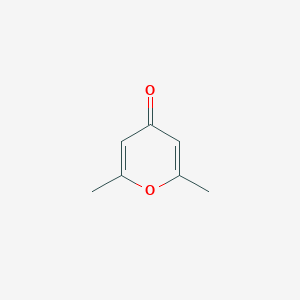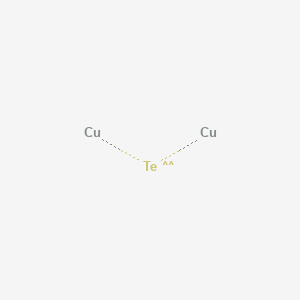
テルル化銅(Cu2Te)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper telluride (Cu2Te) is a useful research compound. Its molecular formula is Cu2Te and its molecular weight is 254.7 g/mol. The purity is usually 95%.
The exact mass of the compound Copper telluride (Cu2Te) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper telluride (Cu2Te) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper telluride (Cu2Te) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
熱電材料
テルル化銅は、熱電材料としての潜在的な用途で注目を集めています。これらの材料は、温度差を直接電圧に変換し、その逆も可能です。 Cu2Teの独自の電気的および熱電的特性は、特に特性を制御するために精密な化学量論で合成された場合、そのような用途に適した候補となっています .
光電気化学的水の分解
光電気化学的水の分解の分野では、Cu2Teは半導体特性により有望視されています。 ナノ構造を持つ光陰極の設計に使用されており、クリーンで再生可能な水素と酸素を生成するための太陽光による水の分解の効率を向上させています .
太陽電池技術
Cu2Teは、太陽電池技術にも利用されています。テルル化カドミウムと合金化して太陽電池にヘテロ接合を形成し、その効率と性能を向上させることができます。 この用途は、Cu2Teの半導体特性を利用して太陽エネルギーを電気エネルギーに変換します .
量子ドットアプリケーション
Cu2Teの半導体特性は、量子ドットアプリケーションに適しています。量子ドットは、量子力学的特性を持つ半導体粒子です。 これらは、トランジスタ、太陽電池、LED、ダイオードレーザーなど、さまざまな技術で使用できます .
高度な光学アプリケーション
テルル化銅の量子ドットは狭い発光スペクトルを示し、高度な光学アプリケーションで有用です。 これらには、太陽エネルギー変換や、光放出の精密な制御を必要とするさまざまな光学デバイスなどの分野が含まれます .
プラズモニクス
プラズモニクスでは、Cu2Teを使用して、金属表面の電子波であるプラズモンを操作および制御できます。 これは、新しいタイプのセンサー、光コンピューティングを実行できるデバイス、および光起電力デバイスの改善を作成するための影響を与えます .
作用機序
Target of Action
Copper telluride (Cu2Te) primarily targets the crystal structure of materials in which it is incorporated . It interacts with the lattice of these materials, inducing structural transitions and modifications . This property makes Cu2Te a valuable component in various high-performance devices .
Mode of Action
Cu2Te interacts with its targets through a process of crystal structure transition . Under the influence of a thermal field, Cu2Te undergoes a reversible phase transition from the α phase to the δ phase within a cycling temperature range of 25 °C–325 °C–25 °C . At higher temperatures (575 °C), the phase transition from the δ phase to the ε phase gradually occurs . These transitions are crucial for the performance of devices that utilize Cu2Te .
Biochemical Pathways
It plays a significant role in thethermoelectric and photovoltaic fields . For instance, in solar cells, Cu2Te is alloyed with cadmium telluride to create a heterojunction . This interaction enhances the efficiency of solar energy conversion .
Result of Action
The result of Cu2Te’s action is the alteration of the crystal structure of the material it is incorporated into . This leads to changes in the material’s properties, such as its photoluminescence . For example, a Cu2Te nanoplate shows bright and reversible green emission during the heating cycle . This property is beneficial for the design of high-performance devices based on Cu2Te .
Action Environment
The action of Cu2Te is influenced by environmental factors such as temperature . The crystal structure transitions of Cu2Te are temperature-dependent, occurring at specific temperature ranges . Furthermore, the synthesis of Cu2Te involves reacting elemental copper and tellurium at 1200 °C in a vacuum , indicating that both temperature and pressure play a role in its formation. The environment can also affect the stability and efficacy of Cu2Te in its applications .
Safety and Hazards
将来の方向性
Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .
生化学分析
Cellular Effects
It’s known that Copper telluride (Cu2Te) can induce the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms
Molecular Mechanism
The molecular mechanism of Copper telluride (Cu2Te) involves its interaction with other elements and compounds. For instance, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms
Temporal Effects in Laboratory Settings
In laboratory settings, Copper telluride (Cu2Te) nanowires have shown symmetric and ohmic behavior in the voltage range used in experiments . The electrical conductivity increases with increasing temperature and decreases as the size of the nanowires reduces
特性
| { "Design of the Synthesis Pathway": "The synthesis of Copper telluride (Cu2Te) can be achieved through a simple reaction between copper(II) acetate and tellurium powder in a suitable solvent.", "Starting Materials": [ "Copper(II) acetate", "Tellurium powder", "Solvent (e.g. acetic acid)" ], "Reaction": [ "Dissolve copper(II) acetate in the solvent to form a clear solution.", "Add tellurium powder to the solution and stir continuously to ensure complete mixing.", "Heat the mixture to a temperature of 200-300°C under an inert atmosphere (e.g. nitrogen) for several hours.", "During the heating process, the tellurium powder reacts with the copper(II) acetate to form Copper telluride (Cu2Te).", "Allow the reaction mixture to cool and collect the solid product by filtration.", "Wash the product with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the product under vacuum at a temperature of 100-150°C for several hours to obtain pure Copper telluride (Cu2Te)." ] } | |
CAS番号 |
12019-52-2 |
分子式 |
Cu2Te |
分子量 |
254.7 g/mol |
InChI |
InChI=1S/2Cu.Te |
InChIキー |
MZEWONGNQNXVKA-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Te] |
正規SMILES |
[Cu].[Cu].[Te] |
| 12019-52-2 | |
物理的記述 |
OtherSolid; WetSolid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



